(S)-3-(Boc-amino)-2-piperidone
Overview
Description
Synthesis Analysis
The synthesis of compounds related to (S)-3-(Boc-amino)-2-piperidone often involves enantioselective methodologies to introduce the amino group with high stereocontrol. For instance, the piperidone inhibitors mentioned in research involving renin inhibitors were prepared using the Evans chiral auxiliary, which serves both to introduce the amino group with enantioselectivity and to act as a leaving group in intramolecular cyclization processes to form the piperidone ring (de Laszlo et al., 1992).
Molecular Structure Analysis
The molecular structure of this compound derivatives has been studied to understand their conformation and how it affects their biological activity. The conformation of the piperidone ring is crucial for its incorporation into larger molecules, especially in the design of bioactive compounds. For example, the piperidone ring in 3-amino-6-carboxyl-2-piperidone derivatives is shown to adopt a chair conformation, facilitating the formation of internal hydrogen bonds typical of β-turns in peptides (Kemp & Mcnamara, 1982).
Chemical Reactions and Properties
This compound is a versatile intermediate in organic synthesis. It undergoes various chemical reactions, including conjugate additions and cyclocondensations, that enable the synthesis of a wide range of heterocyclic compounds. These reactions often exploit the nucleophilicity of the amino group and the electrophilicity of the carbonyl group in the piperidone ring. For example, lithiated N-Boc allylic and benzylic amines can undergo conjugate additions to nitroalkenes, providing a route to substituted piperidines, pyrrolidines, and pyrimidinones with high enantioselectivity (Johnson et al., 2002).
Scientific Research Applications
Role in Drug Development and Therapeutic Research
Piperidone and its derivatives, including compounds related to (S)-3-(Boc-amino)-2-piperidone, play crucial roles in the development of antineoplastic agents and the exploration of their mechanisms of action. The discovery and development of 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones exemplify the therapeutic potential of such compounds in cancer treatment, demonstrating cytotoxic properties, tumor-selective toxicity, and the ability to modulate drug resistance (Mohammad Hossain et al., 2020). This research underscores the importance of piperidone derivatives in developing novel cancer therapies by inducing apoptosis, generating reactive oxygen species, and affecting mitochondrial functions.
Impact on Neurological and Psychiatric Disorders
The therapeutic potential of piperazine derivatives, closely related to the structural motif of piperidone compounds, is evident in their use for treating neurological and psychiatric disorders. Piperine, a piperidine derivative found in black pepper, has been extensively studied for its diverse physiological effects, including antidepressant activity through serotonin and norepinephrine modulation and cognitive enhancement (K. Srinivasan, 2007). These findings suggest a promising avenue for this compound and similar compounds in researching and developing treatments for mental health conditions.
Contributions to Pharmacokinetics and Drug Delivery
Piperidine and piperazine motifs, closely related to this compound, have been identified as critical elements in enhancing the bioavailability of therapeutic drugs. Piperine, for example, is known to inhibit metabolic enzymes in the liver, thereby increasing the efficacy of various pharmaceuticals by enhancing their absorption and bioavailability (K. Srinivasan, 2007). This aspect is crucial for the development of more efficient drug delivery systems and for maximizing the therapeutic potential of medications.
Mechanism of Action
Target of Action
The boc group is commonly used to protect amino groups, particularly in the synthesis of peptides .
Mode of Action
The compound’s mode of action is primarily through its role as a protecting group for amines. The tert-butyloxycarbonyl (t-Boc or simply Boc) is a better option than, for example, a methoxycarbonyl derivative. This has to do with the stability of the more substituted tert-butyl carbocation which is cleaved when the Boc protecting group is removed . The mechanism of cleaving the Boc group is achieved with a strong acid such as trifluoracetic acid (TFA). The first step would be protonation of the carbonyl oxygen since the resulting ion is resonance stabilized .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving the synthesis of peptides. The Boc group is the most used protection of amino groups for example in the synthesis of peptides . The compound can facilitate the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Pharmacokinetics
The boc group is known to be stable under acidic and basic conditions and is cleaved by catalytic hydrogenation . A method for high temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid is described . The ionic liquid had low viscosity, high thermal stability and demonstrated a beneficial effect .
Result of Action
The result of the compound’s action is the protection of amino groups during peptide synthesis, allowing for transformations of other functional groups . This facilitates the creation of a wide variety of functionally and structurally diverse amino ester molecules .
Action Environment
The action of (S)-3-(Boc-amino)-2-piperidone can be influenced by environmental factors such as temperature and pH. For instance, the Boc group is stable under acidic and basic conditions , and its deprotection can be facilitated at high temperatures using a thermally stable ionic liquid .
Safety and Hazards
The safety data sheet for a similar compound, (S)-(-)-2-(BOC-amino)-1,4-butanediol, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Relevant Papers
Several relevant papers were found during the search. One paper discusses the dual protection of amino functions involving Boc . Another paper discusses an efficient and expeditious chemoselective BOC protection of amines in catalyst and solvent-free media . These papers provide valuable insights into the synthesis, properties, and applications of Boc-protected amines like “(S)-3-(Boc-amino)-2-piperidone”.
properties
IUPAC Name |
tert-butyl N-[(3S)-2-oxopiperidin-3-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-7-5-4-6-11-8(7)13/h7H,4-6H2,1-3H3,(H,11,13)(H,12,14)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSBSATYPIISWFD-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCNC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCCNC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10238933 | |
Record name | 3-tert-Butyloxycarbonylamino-2-piperidone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10238933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
92235-39-7 | |
Record name | 3-tert-Butyloxycarbonylamino-2-piperidone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092235397 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-tert-Butyloxycarbonylamino-2-piperidone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10238933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-tert-butyl (2-oxopiperidin-3-yl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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